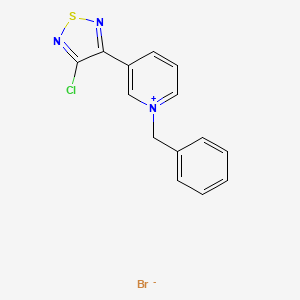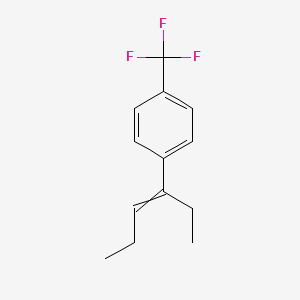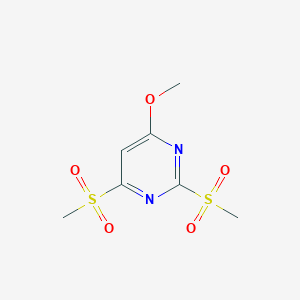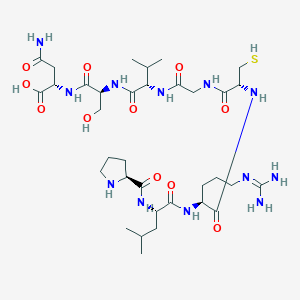![molecular formula C18H27NO B12541624 Oxazole, 4,5-dihydro-4,4-dimethyl-2-[2-(1,3,3-trimethylbutyl)phenyl]- CAS No. 143123-68-6](/img/structure/B12541624.png)
Oxazole, 4,5-dihydro-4,4-dimethyl-2-[2-(1,3,3-trimethylbutyl)phenyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Oxazole, 4,5-dihydro-4,4-dimethyl-2-[2-(1,3,3-trimethylbutyl)phenyl]- is a heterocyclic organic compound that belongs to the oxazole family Oxazoles are characterized by a five-membered ring containing one oxygen and one nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of oxazoles typically involves the cyclodehydration of β-hydroxy amides. One common method employs reagents such as Burgess’ reagent, the Mitsunobu reagent, Martin sulfurane, Ph2-SO-Tf2O, or PPh3-CCl4. Additionally, fluorinating reagents like diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor® can be used to effect the cyclization of β-hydroxy amides to oxazolines, which can then be oxidized to oxazoles .
Industrial Production Methods
In industrial settings, the synthesis of oxazoles can be achieved through flow chemistry techniques. This involves the use of a packed reactor containing commercial manganese dioxide for the oxidative aromatization of oxazolines to oxazoles. This method offers advantages such as improved safety, higher yields, and reduced need for additional purification steps .
化学反应分析
Types of Reactions
Oxazole, 4,5-dihydro-4,4-dimethyl-2-[2-(1,3,3-trimethylbutyl)phenyl]- undergoes various chemical reactions, including:
Substitution: Substitution reactions can occur at the nitrogen or carbon atoms within the oxazole ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Manganese dioxide, DBU, bromotrichloromethane, CuBr2/DBU, NBS/hv, CuBr/peroxide, and O2 gas.
Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various substituted oxazoles, which can be further functionalized for specific applications in research and industry.
科学研究应用
Oxazole, 4,5-dihydro-4,4-dimethyl-2-[2-(1,3,3-trimethylbutyl)phenyl]- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
作用机制
The mechanism of action of oxazole, 4,5-dihydro-4,4-dimethyl-2-[2-(1,3,3-trimethylbutyl)phenyl]- involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with metal ions, which can influence various biochemical processes. Additionally, its unique structure allows it to interact with biological macromolecules, potentially leading to therapeutic effects.
相似化合物的比较
Similar Compounds
Oxazole, 4,5-dihydro-2,4,4-trimethyl-: Another oxazole derivative with similar structural features.
1,2-Bis(4,4-dimethyl-2-oxazolin-2-yl)ethane: A related compound used in coordination chemistry.
Uniqueness
Oxazole, 4,5-dihydro-4,4-dimethyl-2-[2-(1,3,3-trimethylbutyl)phenyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
属性
CAS 编号 |
143123-68-6 |
|---|---|
分子式 |
C18H27NO |
分子量 |
273.4 g/mol |
IUPAC 名称 |
2-[2-(4,4-dimethylpentan-2-yl)phenyl]-4,4-dimethyl-5H-1,3-oxazole |
InChI |
InChI=1S/C18H27NO/c1-13(11-17(2,3)4)14-9-7-8-10-15(14)16-19-18(5,6)12-20-16/h7-10,13H,11-12H2,1-6H3 |
InChI 键 |
MAHFEDHFHRKNIA-UHFFFAOYSA-N |
规范 SMILES |
CC(CC(C)(C)C)C1=CC=CC=C1C2=NC(CO2)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(Phenylsulfanyl)methylidene]-3,4-dihydronaphthalene-1(2H)-thione](/img/structure/B12541546.png)
![Benzoic acid, 4-[[(4-chlorophenyl)methylamino]sulfonyl]-](/img/structure/B12541549.png)
![1H-Indazole, 1-[1-(phenylmethyl)-4-piperidinyl]-3-(phenylsulfonyl)-](/img/structure/B12541555.png)
![Benzo[b]thiophene-2-carboxamide,N-[(1S)-1-[[[(3R)-1-[[4-[3-(dimethylamino)propoxy]phenyl]methyl]-3-pyrrolidinyl]amino]carbonyl]-3-Methylbutyl]-](/img/structure/B12541556.png)
![3-Heptyl-6,7-dimethyl-7H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazine](/img/structure/B12541573.png)
![N,N-Dimethyl-3-[2-(trifluoromethyl)phenyl]prop-2-yn-1-amine](/img/structure/B12541576.png)


![7,12-Dihydrobenzo[a]phenazine-5,6-dithione](/img/structure/B12541600.png)


![4-[(1H-Pyrrol-1-yl)methyl]benzoyl chloride](/img/structure/B12541621.png)
![Phenyl{1-[(undec-10-en-1-yl)oxy]cyclohexyl}methanone](/img/structure/B12541627.png)
